molecular formula C20H24N2O3S B2941916 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034500-28-0

4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2941916
CAS No.: 2034500-28-0
M. Wt: 372.48
InChI Key: IULRBKMBXKMDNA-UHFFFAOYSA-N
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Description

4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a piperidine ring, which is further connected to a tetrahydronaphthalene sulfonyl group

Scientific Research Applications

Mechanism of Action

The mechanism of action of “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is related to its interaction with cellular retinol-binding protein 1 (CRBP1). It acts as a nonretinoid inhibitor of CRBP1, which is significant because inhibition of CRBP1 has been shown to protect mouse retinas from light-induced retinal damage .

Future Directions

The future directions for research on “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” could involve further exploration of its interactions with CRBP1 and potential applications in protecting the retina from light-induced damage . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine is unique due to its combination of a sulfonyl group with a piperidine and pyridine ring.

Properties

IUPAC Name

4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-26(24,20-8-7-16-4-1-2-5-17(16)14-20)22-13-3-6-19(15-22)25-18-9-11-21-12-10-18/h7-12,14,19H,1-6,13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULRBKMBXKMDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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